Home > Products > Screening Compounds P128154 > 6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile -

6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Catalog Number: EVT-5136004
CAS Number:
Molecular Formula: C14H10Cl2N4O2
Molecular Weight: 337.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Solvent-free conditions: Utilizing a catalyst like triethylammonium hydrogen sulphate [Et3NH][HSO4] at an elevated temperature [].
  • Aqueous media: Employing a catalyst like triethylbenzylammonium chloride (TEBA) at an elevated temperature [].
  • Water with a catalyst: Using thiourea dioxide (TUD) as a recyclable organocatalyst at an elevated temperature [].
  • Other methods: Some researchers have explored alternative catalysts and reaction conditions to optimize the yield and efficiency of the synthesis [, , ].
Applications
  • Antimicrobial agents: Several studies highlight the promising antibacterial and antifungal activities of pyrano[2,3-c]pyrazole derivatives [, , , ].
  • Anticancer agents: Some pyrano[2,3-c]pyrazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer therapeutics [, , , ].
  • Antioxidant agents: Certain pyrano[2,3-c]pyrazole derivatives possess antioxidant properties, indicating their potential in combating oxidative stress-related diseases [, ].

6-Amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Compound Description: This compound exhibited significant vasorelaxant action in isolated rat aorta rings, independent of endothelium presence []. It primarily acts by blocking L-type calcium channels, reducing contractions induced by serotonin, noradrenaline, KCl, cumulative CaCl2 addition, and the L-type calcium channel agonist FPL 64176 []. It also displayed significant antihypertensive activity in spontaneously hypertensive rats, lowering systolic and diastolic blood pressure without affecting heart rate []. Docking studies showed it interacts with two potential L-type calcium channel sites with a better affinity energy compared to nifedipine [].

Relevance: This compound shares the core dihydropyrano[2,3-c]pyrazole-5-carbonitrile structure with 6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The primary difference lies in the substitution at the 4-position of the pyran ring: a 2-nitrophenyl group versus a 3,5-dichloro-2-hydroxyphenyl group. ()

6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c] pyrazole-5-carbonitrile

Compound Description: This compound serves as a versatile building block for synthesizing diverse heterocycles incorporating the 3-methylpyrazolopyran moiety []. These heterocycles, including pyrimidinones, oxazinones, and iminopyrimidines, were further modified to yield diacetyl, benzoyl, carbamodithioic acid, and urea derivatives []. Notably, several of these derivatives displayed potent antimicrobial activity [].

Relevance: This compound shares the dihydropyrano[2,3-c]pyrazole-5-carbonitrile core with 6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. They differ in the substitution pattern on the phenyl ring at the 4-position: a 2-chloro-5-nitrophenyl group versus a 3,5-dichloro-2-hydroxyphenyl group. ()

6-Amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide monosolvate

Compound Description: This compound's crystal structure reveals a dihedral angle of 86.71° between the benzene ring and the dihydropyrano[2,3-c]pyrazole ring system []. Crystal packing is stabilized by N—H⋯N hydrogen bonds forming layers, and N—H⋯O hydrogen bonds connecting pyrazole and dimethyl sulfoxide molecules [].

Relevance: This compound shares the core dihydropyrano[2,3-c]pyrazole-5-carbonitrile structure with 6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The key difference lies in the substituents on the phenyl ring at the 4-position: a 3-bromo-4-methoxyphenyl group versus a 3,5-dichloro-2-hydroxyphenyl group in the target compound. ()

6-amino-4-(4-cyanophenyl)-1,4-dihydro-3-methyl-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile

Compound Description: This compound was synthesized using 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 4-(2,2-dicyanovinyl)benzonitrile in water with TEBA as a catalyst. X-ray diffraction analysis revealed a triclinic crystal system with a chair conformation of the six-membered pyran ring []. The structure shows a C=C double bond within the pyran ring, confirmed by the C1-C2 bond length of 0.135 nm [].

Relevance: This compound belongs to the same dihydropyrano[2,3-c]pyrazole-5-carbonitrile family as 6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The main structural difference is the substitution at the 4-position of the pyran ring and the presence of a phenyl group on the nitrogen atom in the pyrazole ring. This compound features a 4-cyanophenyl group, whereas the target compound has a 3,5-dichloro-2-hydroxyphenyl group, and lacks the N-phenyl substitution. ()

6-Amino-1-benzyl-4-(4-chlorophenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Compound Description: This compound was synthesized as a potential p38 mitogen-activated protein kinase (MAPK) inhibitor. It was derived from 1-benzyl-3-(4-pyridyl)-1H-pyrazol-5(4H)-one, p-chloroaldehyde, and malononitrile via a base-catalyzed reaction []. X-ray crystallography revealed a disordered phenyl ring, with the dihydropyrano[2,3-c]pyrazole unit forming dihedral angles of 83.7° and 16.0° with the chlorophenyl and pyridine rings, respectively [].

6-amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMDPC)

Compound Description: AMDPC, synthesized through a one-pot, four-component reaction, demonstrated potential anti-tumor activity []. It exhibited an IC50 of 46.52 μg/mL against Bcap-37 breast cancer cells []. To enhance its properties, AMDPC was encapsulated in PEG-PLGA block copolymers, forming polymeric micelles (mPEG-PLGA/AMDPC) with improved physiochemical and release profiles while maintaining similar anti-tumor effects []. The mechanism of action is linked to stimulating P21 gene expression, leading to cell cycle arrest in the S and G2 phases via a P53-independent pathway [].

Relevance: AMDPC shares a close structural resemblance to 6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Both compounds share the same core structure, with the main difference being the substituents on the phenyl ring at the 4-position. AMDPC has a 2-hydroxyphenyl group, while the target compound has a 3,5-dichloro-2-hydroxyphenyl group. This difference highlights the impact of substituents on biological activity within this class of compounds. ()

6-amino-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound-I)

Compound Description: This compound, synthesized and characterized through X-ray diffraction, revealed a triclinic crystal structure with strong intermolecular N-H...N and N-H...O interactions contributing to crystal packing stability. Further stabilization is attributed to C-H...π interactions [].

Relevance: This compound shares the core dihydropyrano[2,3-c]pyrazole-5-carbonitrile structure with 6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The main difference lies in the substituents on the phenyl ring at the 4-position and the lack of a methyl group at the 3-position. Compound-I features a 3,4,5-trimethoxyphenyl group, whereas the target compound has a 3,5-dichloro-2-hydroxyphenyl group and possesses a methyl group at the 3-position. ()

6-Amino-4-aryl-3-methyl-1 , 4-dihydropyrano[2, 3c] pyrazole-5-carbonitriles

Compound Description: This group of compounds was synthesized using cellulose as a reusable and green catalyst. The reaction involved hydrazine monohydrate, ethyl acetoacetate, malononitrile, and various aryl aldehydes under solvent-free and thermal conditions []. This method offers advantages such as a non-toxic and inexpensive catalyst, short reaction time, clean work-up, and good yields.

Relevance: This group of compounds represent a general structure closely related to 6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The "aryl" substituent at the 4-position highlights the variability within this group, with various aryl groups potentially influencing the compounds' properties. Understanding the structure-activity relationships within this series could provide insights into the specific role of the 3,5-dichloro-2-hydroxyphenyl group in the target compound. ()

6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles

Compound Description: These compounds were synthesized through a three-component reaction involving 3-methyl-1-phenyl-2-pyrazolin-5-one, aromatic aldehydes, and malononitrile. This reaction was catalyzed by either triphenylphosphine [] or sulfamic acid in ethanol []. This method provides a simple and clean synthesis with good to excellent yields.

Relevance: This group of compounds represents a specific subset within the dihydropyrano[2,3-c]pyrazole-5-carbonitrile family, closely resembling 6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The "aryl" group at the 4-position allows for structural diversity, potentially influencing the compounds' properties. Notably, the target compound falls under this category with a 3,5-dichloro-2-hydroxyphenyl group as the "aryl" substituent. Comparing the properties and activities of compounds within this series could clarify the specific contribution of the 3,5-dichloro-2-hydroxyphenyl group in the target compound. (, )

3-Methyl-6-amino-5-cyano-4-aryl-1-phenyl-1,4-dihydro-pyrano[2,3-c]pyrazole derivatives

Compound Description: These compounds were synthesized through the reaction of substituted arylidenemalononitriles and 3-methyl-1-phenyl-2-pyrazolin-5-one in DMF using KF-montmorillonite as a catalyst []. This method enables a rapid synthesis of the desired dihydropyrano[2,3-c]pyrazole derivatives.

Relevance: This group of compounds is closely related to 6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, sharing the same core structure. The variation in the "aryl" substituent at the 4-position emphasizes the diversity within this group. The target compound falls under this category, with a 3,5-dichloro-2-hydroxyphenyl group as the "aryl" substituent. ()

Properties

Product Name

6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

IUPAC Name

6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C14H10Cl2N4O2

Molecular Weight

337.2 g/mol

InChI

InChI=1S/C14H10Cl2N4O2/c1-5-10-11(7-2-6(15)3-9(16)12(7)21)8(4-17)13(18)22-14(10)20-19-5/h2-3,11,21H,18H2,1H3,(H,19,20)

InChI Key

XTXJJTRHBGRMLF-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC(=C3)Cl)Cl)O

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC(=C3)Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.